4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H22BF3O2 and its molecular weight is 314.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Researchers have developed methods to synthesize derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane compounds, focusing on their structural characterization and potential applications. For instance, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives has been described, showcasing their inhibitory activity against serine proteases, including thrombin, without significant coordination between sulfur or nitrogen atoms and the boron center (Spencer et al., 2002). Another study detailed the preparation and crystallographic analysis of a similar compound, highlighting its crystalline structure and lack of significant intermolecular interactions with the boron atom (Coombs et al., 2006).
Applications in Sensing and Material Science
Derivatives of this compound have been utilized in the development of novel materials and sensors. For example, a new 4-substituted pyrene derivative was synthesized for hydrogen peroxide detection in living cells, demonstrating its sensitivity and selectivity towards H2O2, which could lead to advances in biomedical research and diagnostics (Nie et al., 2020). In another instance, the creation of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks showcased the potential for developing new fluorescent materials with high quantum yields, suitable for applications in imaging and sensing (Fischer et al., 2013).
Chemical Synthesis and Drug Development
Further studies involve the synthesis of pinacolylboronate-substituted stilbenes and their applications in synthesizing boron-capped polyenes, which have implications for liquid crystal display technology and potential therapeutic applications for neurodegenerative diseases (Das et al., 2015). Additionally, the development of novel lipogenic inhibitors from a library of boron-containing stilbene derivatives highlights the role of these compounds in exploring new treatments for conditions related to lipid metabolism (Das et al., 2011).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3O2/c1-13(2,16(18,19)20)11-7-9-12(10-8-11)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUSYEYDUDIVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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